1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a furan ring, an oxazole ring, and a benzothiazole ring
Mechanism of Action
Target of Action
It’s known that similar compounds with furan and isoxazole rings have shown affinity towards multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some derivatives of 1,3,4-oxadiazole and 1,2,4-triazole, which are present in the given compound, are known to exhibit a broad spectrum of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized from 2-aminothiophenol and 4-methylbenzaldehyde.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds.
Final Coupling: The final compound is obtained by coupling the intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The oxazole ring can be reduced to form 2-amino-5-(furan-2-yl)oxazole.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Furan-2,3-dione.
Reduction: 2-amino-5-(furan-2-yl)oxazole.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol .
- 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol .
- Indole Derivatives .
Uniqueness
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-4-2-6-14-16(11)20-18(26-14)21-17(23)19(7-8-19)15-10-13(25-22-15)12-5-3-9-24-12/h2-6,9-10H,7-8H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBYZRYDBGKFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3(CC3)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.